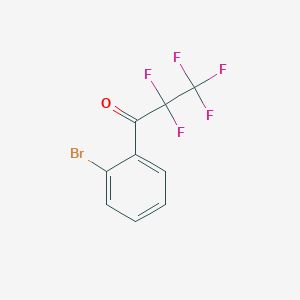
1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one is an organic compound characterized by the presence of a bromophenyl group and a pentafluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the reaction of 2-bromobenzoyl chloride with pentafluoropropane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pressure, as well as using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often carried out in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation would produce a carboxylic acid.
Scientific Research Applications
1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pentafluoropropanone moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-2-thiourea: Similar in structure but contains a thiourea group instead of a pentafluoropropanone moiety.
2-Bromo-1-phenyl-1-pentanone: Contains a pentanone group instead of a pentafluoropropanone moiety.
Uniqueness
1-(2-Bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one is unique due to the presence of the pentafluoropropanone group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
573670-90-3 |
|---|---|
Molecular Formula |
C9H4BrF5O |
Molecular Weight |
303.02 g/mol |
IUPAC Name |
1-(2-bromophenyl)-2,2,3,3,3-pentafluoropropan-1-one |
InChI |
InChI=1S/C9H4BrF5O/c10-6-4-2-1-3-5(6)7(16)8(11,12)9(13,14)15/h1-4H |
InChI Key |
YIOGHHUQSAYIFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(C(F)(F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)
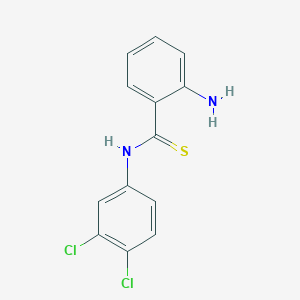
![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
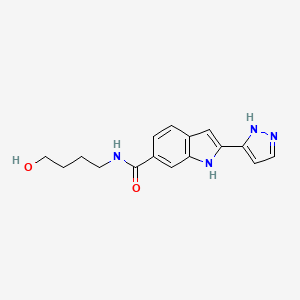
![1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(pyren-1-ylmethylamino)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14214628.png)
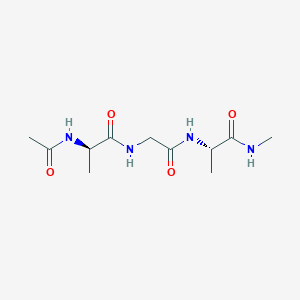
![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)
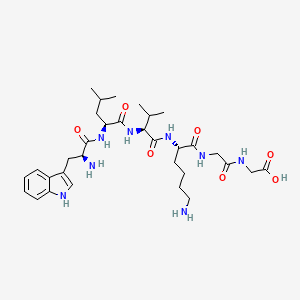
![Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl-](/img/structure/B14214662.png)
![1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214680.png)
![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
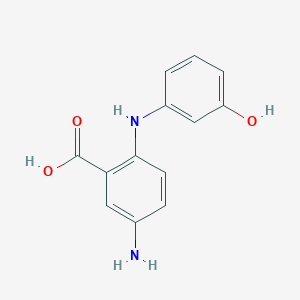
![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
